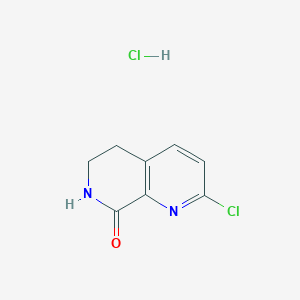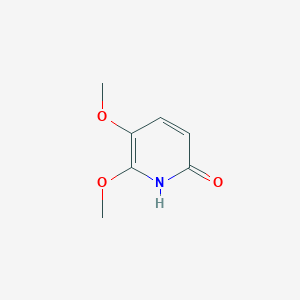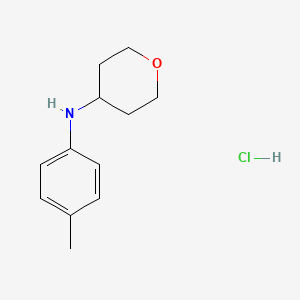
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline
描述
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of 6,7-dimethylquinoxaline with 5-nitroindole in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or ethanol
- Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
- Temperature: 80-120°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer
- Use of automated systems for precise control of reaction parameters
- Purification steps such as recrystallization or chromatography
化学反应分析
Types of Reactions
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as amines or hydroxylamines.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinoxaline or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of hydroxylamines or nitroso compounds
Reduction: Formation of amino derivatives
Substitution: Formation of substituted quinoxalines or indoles
科学研究应用
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline has various scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to its ability to interact with biological targets.
Biology: Study of its effects on cellular processes and pathways.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.
Indole Derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline is unique due to its specific combination of quinoxaline and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
6,7-dimethyl-2-(5-nitro-1H-indol-3-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-10-5-16-17(6-11(10)2)21-18(9-20-16)14-8-19-15-4-3-12(22(23)24)7-13(14)15/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZXBQIPQCETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1402779.png)
![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)

![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)

![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)
![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)
